molecular formula C20H28N2O7 B2370772 Boc-Ala-D-Glu(OBzl)-OH CAS No. 53759-36-7

Boc-Ala-D-Glu(OBzl)-OH

Cat. No. B2370772
CAS RN: 53759-36-7
M. Wt: 408.451
InChI Key: OZFKECLMHVFMHE-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-Ala-D-Glu(OBzl)-OH”, also known as “BADG”, is a synthetic peptide meticulously developed for its broad applications in scientific research . This engineered peptide boasts a unique array of characteristics, including its versatile substrate binding ability, exceptional stability, and ease of manipulation within laboratory settings .


Molecular Structure Analysis

The molecular formula of “Boc-Ala-D-Glu(OBzl)-OH” is C20H29N3O6 . The InChI code is InChI=1S/C20H29N3O6/c1-13(22-19(27)29-20(2,3)4)18(26)23-15(17(21)25)10-11-16(24)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H2,21,25)(H,22,27)(H,23,26)/t13-,15+/m0/s1 .


Physical And Chemical Properties Analysis

The molecular weight of “Boc-Ala-D-Glu(OBzl)-OH” is 407.5 g/mol . The exact mass is 407.20563565 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The rotatable bond count is 12 . The XLogP3-AA is 1.3 .

Scientific Research Applications

  • Model Compounds for Interpretation of Protected Peptides

    Boc-Glu(OBzl)-Arg(H+)-Gly-Phe-Phe-Tyr(Bzl)-Thr(Bzl)-Pro-Lys(Z)-Ala-OBzl has been used as a derivative in the synthesis of insulin B chain. This serves as an example of how chemical shifts of characteristic amino acid carbon atoms in model compounds can aid in the correct interpretation of peptide derivative spectra (Schwenzer, Scheller, & Losse, 1979).

  • Helical Peptide Columns in Crystal Structures

    The crystal structure of Boc-Aib-Glu(OBzl)-Leu-Aib-Ala-Leu-Aib-Ala-Lys(Z)-Aib-OMe demonstrates a parallel zipper arrangement of interacting helical peptide columns. This structure features head-to-tail NH...OC hydrogen bonding extending the alpha-helices in the crystal (Karle, Flippen-Anderson, Uma, & Balaram, 1990).

  • Synthesis of Peptide Derivatives

    A method for synthesizing Boc-L-Ala-D-Glu(OBzl) and its amide analogs was proposed, demonstrating its use in peptide chemistry. The synthesis involves condensing the N-hydroxysuccinimidyl ester of Boc-L-Ala with the γ-benzyl ester of D-Glu (Zemlyakov, 2005).

  • Solution-Phase Synthesis of Peptides

    Boc-Glu(OBzl)-Tyr(PO3Me2)-Thr(Bzl)-Ala-OBzl was used in the synthesis of a PTyr pentapeptide, illustrating its role in solution-phase peptide synthesis (Valerio, Perich, Kitas, Alewood, & Johns, 1989).

  • Synthesis of Thymosin Alpha 1

    Boc-Glu(OBzl)-Val-Val-Glu(OBzl)-Glu(OBzl)-Ala-Glu(OBzl)-Asn-OBzl was used in the synthesis of the C-terminal half of thymosin alpha 1, highlighting its application in more complex peptide syntheses (Mokotoff & Patchornik, 2009).

  • α-Helical Conformation in Peptides

    The α-helical conformation of undecapeptides containing Boc-Glu(OBzl) was studied. This research contributes to understanding the structural aspects of peptides in solution and in crystal form (Schmitt, Winter, Bosch, & Jung, 1982).

Mechanism of Action

Target of Action

Boc-Ala-D-Glu(OBzl)-OH, commonly referred to as BADG, is a synthetic peptide meticulously developed for its broad applications in scientific research . The primary targets of this compound are proteins, enzymes, and small molecules . It has been utilized in the investigation of critical protein-protein interactions, elucidation of intricate enzyme-substrate interactions, and the exploration of protein-ligand interactions .

Mode of Action

The mechanism of action underlying Boc-Ala-D-Glu(OBzl)-OH centers around its impressive substrate-binding prowess . Leveraging the specific amino acids it comprises, such as alanine, glycine, and glutamic acid, the peptide forms hydrogen bonds with a diverse array of substrates . Moreover, its amide group enables covalent bonding with multiple substrates . This amalgamation of forces empowers Boc-Ala-D-Glu(OBzl)-OH to exhibit its binding affinity towards proteins, enzymes, and small molecules alike .

Biochemical Pathways

The biochemical pathways affected by Boc-Ala-D-Glu(OBzl)-OH are primarily those involving protein-protein, enzyme-substrate, and protein-ligand interactions . By binding to these targets, the compound can influence the structure and function of proteins, illuminating vital insights .

Result of Action

The result of Boc-Ala-D-Glu(OBzl)-OH’s action is the alteration of protein structure and function . By binding to proteins, enzymes, and small molecules, it can influence their interactions and potentially their roles within biochemical pathways . This can lead to new insights into the workings of these proteins and pathways .

properties

IUPAC Name

(2R)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O7/c1-13(21-19(27)29-20(2,3)4)17(24)22-15(18(25)26)10-11-16(23)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H,21,27)(H,22,24)(H,25,26)/t13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFKECLMHVFMHE-DZGCQCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Ala-D-Glu(OBzl)-OH

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